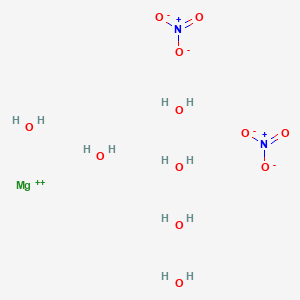

Magnesium nitrate hexahydrate

描述

属性

CAS 编号 |

13446-18-9 |

|---|---|

分子式 |

H3MgNO4 |

分子量 |

105.33 g/mol |

IUPAC 名称 |

magnesium;dinitrate;hexahydrate |

InChI |

InChI=1S/Mg.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI 键 |

QYYOLMTYXAKEDQ-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2] |

规范 SMILES |

[N+](=O)(O)[O-].O.[Mg] |

其他CAS编号 |

13446-18-9 |

Pictograms |

Oxidizer |

产品来源 |

United States |

Foundational & Exploratory

synthesis protocol for high purity magnesium nitrate hexahydrate

An In-depth Technical Guide to the Synthesis of High-Purity Magnesium Nitrate (B79036) Hexahydrate

This guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity magnesium nitrate hexahydrate, Mg(NO₃)₂·6H₂O. The content is tailored for researchers, scientists, and professionals in drug development who require a reliable protocol for producing this compound with stringent purity specifications.

Introduction

This compound is a hygroscopic white crystalline solid highly soluble in water and ethanol.[1][2] High-purity grades are essential in various fields, including the chemical and agricultural industries, and as a raw material in specialized applications where contaminants can interfere with sensitive processes.[1][3] The most common synthesis route involves the reaction of a magnesium source with nitric acid.[1][2] For achieving high purity, a specialized process that minimizes the dissolution of impurities from the raw materials has been developed.[4][5]

Synthesis Methodology: Reaction in Molten Salt Medium

A patented and effective method for producing high-purity this compound involves the reaction of magnesium oxide with nitric acid in a molten this compound medium.[4][6][7] This approach is advantageous because it prevents a large proportion of the impurities present in the technical-grade magnesium oxide from dissolving, leading to a purer final product compared to direct reaction in dilute acid.[4][5]

The overall reaction equation is: MgO + 2HNO₃ + 5H₂O → Mg(NO₃)₂·6H₂O [5]

The process involves suspending magnesium oxide in the molten salt, followed by the controlled addition of nitric acid. The reaction is highly exothermic, requiring careful temperature management.[4][8] The final product is separated from the reaction mixture by filtration.[7]

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of high-purity this compound based on the molten salt medium method.

3.1. Materials and Reagents

-

Magnesium Oxide (MgO): Technical grade (e.g., 93-96 wt.%) can be used.[4]

-

Nitric Acid (HNO₃): 53-58 wt.% solution in water.[4]

-

This compound (Mg(NO₃)₂·6H₂O): For preparing the initial molten medium.

3.2. Equipment

-

Jacketed glass reactor with stirring mechanism

-

Heating/cooling circulator

-

Addition funnel or pump for nitric acid

-

Temperature probe

-

Filtration apparatus (heated to prevent crystallization)

-

Crystallization dish

-

Vacuum oven or desiccator

3.3. Synthesis Procedure

-

Preparation of Reaction Medium: Pre-charge the reactor with this compound. Heat the reactor jacket to a temperature above 90°C (typically 90-120°C) to melt the salt.[4][7] The melting point of the hexahydrate is 89°C.[3]

-

Suspension of Magnesium Oxide: Once the medium is molten and stabilized within the temperature range of 90-120°C, begin stirring and slowly add magnesium oxide to form a suspension. The concentration of magnesium oxide in the suspension should be between 5-25 wt.%.[4][7]

-

Nitric Acid Addition: Slowly add the 53-58 wt.% nitric acid solution to the stirred suspension.[4] The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature between 90°C and 120°C.[4][8] Use the heating/cooling circulator to remove excess heat. The concentration of nitric acid is critical to ensure that the water introduced and formed is bound as water of crystallization.[4][5]

-

Reaction Completion: Continue stirring the mixture at the set temperature until approximately 92-98 wt.% of the magnesium oxide has been converted.[4][5]

-

Filtration: Filter the hot liquid reaction mixture to remove unreacted magnesium oxide and solid impurities.[4][7] The filtration apparatus should be pre-heated to prevent premature crystallization of the product.

-

Crystallization and Drying: The clear, hot filtrate is the high-purity liquid this compound.[4] Collect the filtrate in a crystallization dish and allow it to cool to room temperature to form solid crystals. The resulting crystals can be further dried in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation

Quantitative parameters for the synthesis and product specifications are summarized in the tables below.

Table 1: Reactant and Medium Specifications

| Parameter | Value | Source |

|---|---|---|

| Magnesium Oxide Purity | Technical Grade (93-96 wt.%) | [4] |

| Nitric Acid Concentration | 53 - 58 wt.% | [4] |

| MgO in Suspension | 5 - 25 wt.% |[4] |

Table 2: Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 90 - 120 °C | [4][8] |

| MgO Conversion Target | 92 - 98 wt.% | [5] |

| pH of Final Solution | 5.0 - 7.0 (at 50 g/L, 25°C) | |

Table 3: High-Purity Product Specifications (ACS Reagent Grade)

| Analysis | Specification | Analytical Method | Source |

|---|---|---|---|

| Assay (as Mg(NO₃)₂·6H₂O) | 99.0 - 102.0% | Complexometric Titration (EDTA) | [9] |

| Insoluble Matter | ≤ 0.005% | Gravimetric | [9] |

| Chloride (Cl) | ≤ 0.001% | Turbidimetry | [9] |

| Phosphate (PO₄) | ≤ 5 ppm | Colorimetry (Molybdenum Blue) | [9] |

| Sulfate (SO₄) | ≤ 0.002% | Turbidimetry | [9] |

| Ammonium (B1175870) (NH₄) | ≤ 0.003% | Colorimetry (Nessler Reagent) | [9][10] |

| Barium (Ba) | ≤ 0.005% | Turbidimetry | [9] |

| Calcium (Ca) | ≤ 0.01% | Flame AAS | [9][10] |

| Heavy Metals (as Pb) | ≤ 5 ppm | ICP-OES | [10] |

| Iron (Fe) | ≤ 5 ppm | Colorimetry (Ammonium Thiocyanate) | [10] |

| Manganese (Mn) | ≤ 5 ppm | Flame AAS | [9] |

| Potassium (K) | ≤ 0.005% | Flame AAS | [9] |

| Sodium (Na) | ≤ 0.005% | Flame AAS | [9] |

| Strontium (Sr) | ≤ 0.005% | Flame AAS |[9] |

Visualization of Workflows

The following diagrams illustrate the synthesis and purification workflow.

Caption: Synthesis workflow from raw materials to high-purity liquid product.

Caption: Post-synthesis purification and quality control analysis workflow.

References

- 1. Magnesium_nitrate [chemeurope.com]

- 2. Magnesium nitrate - Wikipedia [en.wikipedia.org]

- 3. This compound - ProChem, Inc. [prochemonline.com]

- 4. Process for the preparation of this compound - Patent 0075354 [data.epo.org]

- 5. US4438083A - Process for preparing this compound and for thermally stabilizing ammonium nitrate using this compound - Google Patents [patents.google.com]

- 6. DE3266703D1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. EP0075354A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Characterization of Magnesium Nitrate Hexahydrate by X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium nitrate (B79036) hexahydrate, Mg(NO₃)₂·6H₂O, is a hygroscopic solid that crystallizes in the monoclinic system.[1][2] It finds applications in various fields, including the pharmaceutical industry as a source of magnesium ions and in the synthesis of other magnesium compounds. Accurate and thorough characterization of this material is crucial for quality control, formulation development, and ensuring its performance in various applications. X-ray diffraction (XRD) is a primary and powerful analytical technique for the solid-state characterization of crystalline materials like magnesium nitrate hexahydrate. This guide provides an in-depth overview of the characterization of this compound using XRD, detailing the experimental protocol, data interpretation, and key crystallographic information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Mg(NO₃)₂·6H₂O |

| Molecular Weight | 256.41 g/mol [3][4] |

| Appearance | White, odorless hygroscopic crystals or powder[3] |

| Crystal System | Monoclinic[1][2] |

| Melting Point | 89 °C (decomposes)[5] |

| Solubility | Very soluble in water and alcohol[3] |

| pH (5% solution at 25°C) | 5.0 - 8.2[5] |

X-ray Diffraction (XRD) Analysis

XRD analysis provides a wealth of information about the crystalline structure of this compound, including its phase identity, crystal structure, and purity.

Crystallographic Data

The definitive crystallographic data for this compound was determined by Mozzi and Bekebrede in 1961.[1][6][7] The compound belongs to the monoclinic crystal system with the space group P2₁/c. The lattice parameters are summarized in Table 2.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 6.194(2) Å | [1] |

| b | 12.71(3) Å | [1] |

| c | 6.600(2) Å | [1] |

| β | 92.99(2)° | [1] |

| Z | 2 | [1] |

Reference: Mozzi, R.L. and Bekebrede, W.R. (1961) Acta Cryst., 14, 1296–1297.[1]

X-ray Powder Diffraction Pattern

The powder XRD pattern of a crystalline material is a unique fingerprint, allowing for its identification. A representative powder diffraction pattern for synthetic this compound is provided in Table 3, with d-spacing and relative intensities.

Table 3: X-ray Powder Diffraction Data for this compound

| d-spacing (Å) | Relative Intensity (%) |

| 5.840 | 45 |

| 4.433 | 55 |

| 4.154 | 35 |

| 3.295 | 100 |

| 3.190 | 35 |

| 2.925 | 75 |

| 2.688 | 35 |

Data sourced from the Handbook of Mineralogy, citing Mozzi and Bekebrede (1961).[1]

Experimental Protocol for Powder XRD

A detailed methodology for the powder XRD analysis of this compound is crucial for obtaining high-quality and reproducible data.

Sample Preparation

-

Grinding: The this compound sample should be gently ground to a fine, uniform powder using an agate mortar and pestle. This ensures a sufficient number of randomly oriented crystallites for accurate diffraction data.

-

Mounting: The finely ground powder is then carefully mounted onto a sample holder. This can be a standard back-loading holder or a zero-background sample holder for analysis of small quantities. The surface of the powder should be flat and level with the surface of the holder to avoid errors in peak positions.

Instrumental Parameters

The following are typical instrumental parameters for the collection of a powder XRD pattern of this compound. These may be adjusted based on the specific instrument and analytical goals.

Table 4: Typical Instrumental Parameters for Powder XRD Analysis

| Parameter | Typical Setting |

| Instrument | Powder X-ray Diffractometer |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Range (2θ) | 10° - 80° |

| Step Size | 0.02° |

| Time per Step | 1 second |

| Divergence Slit | 1° |

| Receiving Slit | 0.2 mm |

Data Analysis and Interpretation Workflow

The process of analyzing and interpreting the collected XRD data follows a logical sequence to determine the characteristics of the this compound sample.

Figure 1: XRD Data Analysis Workflow for this compound

The workflow begins with proper sample preparation and data collection. The raw data, a plot of intensity versus the diffraction angle (2θ), is then processed. The primary step in the analysis is phase identification, which involves comparing the experimental diffraction pattern to a database of known materials, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD). A match with the standard pattern for this compound confirms the identity of the material.

Following phase identification, a more detailed analysis can be performed, including lattice parameter refinement. This process uses the positions of the diffraction peaks to precisely calculate the unit cell dimensions. The presence of any additional peaks in the diffraction pattern that do not correspond to this compound would indicate the presence of impurities or other crystalline phases.

Conclusion

X-ray diffraction is an indispensable tool for the comprehensive characterization of this compound. By following a detailed experimental protocol and a systematic data analysis workflow, researchers, scientists, and drug development professionals can confidently determine the phase identity, crystal structure, and purity of this important compound. The crystallographic data and reference diffraction pattern provided in this guide serve as a valuable resource for the accurate and reliable characterization of this compound.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. wellyoutech.com [wellyoutech.com]

- 3. laballey.com [laballey.com]

- 4. This compound | H12MgN2O12 | CID 202877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. barrreport.com [barrreport.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Magnesium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) is a hygroscopic crystalline solid with significant applications in various fields, including the synthesis of magnesium oxide (MgO) nanoparticles and as a dehydrating agent.[1] Understanding its thermal decomposition mechanism is crucial for controlling the properties of the final products and for process optimization in applications such as the sustainable recycling of MgO and nitric acid.[2][3] This technical guide provides a comprehensive overview of the multi-step thermal decomposition of magnesium nitrate hexahydrate, detailing the reaction pathways, intermediate products, and the influence of experimental conditions. The information is supported by quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), along with detailed experimental protocols for key analytical techniques.

Core Decomposition Mechanism

The thermal decomposition of this compound is a complex, multi-stage process that involves both dehydration and denitration steps.[4][5][6] The process is endothermic and proceeds through the formation of several intermediate products before yielding the final solid residue, magnesium oxide (MgO).[4][5][6] The exact number of distinct stages observed can be influenced by experimental conditions, particularly the heating rate.[1][3] At lower heating rates, the decomposition stages are more clearly resolved, while at higher rates, they tend to overlap.[1][3]

The generally accepted decomposition pathway involves two main phases:

-

Dehydration: The initial heating of Mg(NO₃)₂·6H₂O leads to the sequential loss of its six water molecules of crystallization. This typically occurs in two or more steps, with the formation of magnesium nitrate dihydrate (Mg(NO₃)₂·2H₂O) and subsequently anhydrous magnesium nitrate (Mg(NO₃)₂) as key intermediates.[4][6]

-

Denitration: Following complete dehydration, the anhydrous magnesium nitrate decomposes into magnesium oxide (MgO), releasing nitrogen dioxide (NO₂) and oxygen (O₂) as gaseous products.[7][8]

The overall decomposition reaction can be summarized as follows:

2 Mg(NO₃)₂·6H₂O(s) → 2 MgO(s) + 4 NO₂(g) + O₂(g) + 12 H₂O(g)

Quantitative Analysis of Decomposition Stages

The thermal decomposition of this compound has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Thermal Decomposition Stages of Mg(NO₃)₂·6H₂O from Thermogravimetric Analysis (TGA)

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Gaseous Products |

| Stage 1: Dehydration | 50 - 188 | Mg(NO₃)₂·2H₂O | 28.09% (loss of 4 H₂O) | ~31.97% (corresponding to ~4.6 moles H₂O)[9] | H₂O |

| Stage 2: Dehydration | 187 - 336 | Mg(NO₃)₂ | 14.05% (loss of 2 H₂O) | ~11.18% (corresponding to ~1.6 moles H₂O)[9] | H₂O |

| Stage 3: Denitration | 336 - 510 | MgO | 42.12% | ~40.51%[9] | NO₂, O₂ |

Note: The temperature ranges and observed mass loss can vary depending on the heating rate and atmospheric conditions.[1][9] A study conducted at a heating rate of 2°C/min in an air purge of 50 ml/min provides a clear separation of these stages.[9] At higher heating rates, these stages may overlap.[1]

Table 2: Thermal Events in the Decomposition of Mg(NO₃)₂·6H₂O from Differential Scanning Calorimetry (DSC)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Solid-Solid Phase Transition | 77.8 | - | - | Crystalline phase change of the hexahydrate.[10] |

| Melting (Aqueous Fusion) | 88.9 - 90.9 | - | 150.3 J/g | The hexahydrate dissolves in its own water of crystallization.[10][11] |

| Dehydration to Dihydrate | ~130 | - | Endothermic | Precipitation of Mg(NO₃)₂·2H₂O from the melt.[12] |

| Melting of Dihydrate | 129 | - | Endothermic | Melting of the dihydrate intermediate.[9] |

| Dehydration to Anhydrous | >168 | - | Endothermic | Formation of anhydrous Mg(NO₃)₂.[13] |

| Decomposition to MgO | ~330 - 389 | - | Endothermic | Decomposition of anhydrous magnesium nitrate.[7] |

Experimental Protocols

Detailed and consistent experimental methodologies are critical for obtaining reproducible data in the study of thermal decomposition. Below are protocols for the key analytical techniques used to characterize the thermal behavior of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Mg(NO₃)₂·6H₂O and identify the distinct decomposition stages.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).

-

Sample Preparation: Accurately weigh 5-10 mg of Mg(NO₃)₂·6H₂O powder into an alumina (B75360) or platinum crucible.

-

Atmosphere: Use a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).[9]

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of 600-800°C.

-

Employ a constant heating rate. Slower rates (e.g., 2-5°C/min) are recommended for better resolution of decomposition steps.[1][9] Higher rates (e.g., 10-20°C/min) can also be used for comparison.[1]

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and chemical reactions during the thermal decomposition of Mg(NO₃)₂·6H₂O.

Methodology:

-

Instrument: A differential scanning calorimeter (e.g., Mettler Toledo DSC 3+, TA Instruments Q200).

-

Sample Preparation: Accurately weigh 2-5 mg of Mg(NO₃)₂·6H₂O into a hermetically sealed aluminum or alumina pan. Sealing the pan is crucial to prevent water loss before the melting point is reached.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature sufficient to observe all thermal events of interest (e.g., 500°C).

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events such as melting, crystallization, and decomposition. The area under a peak can be integrated to determine the enthalpy change of the transition.

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid material as a function of temperature during the decomposition process.

Methodology:

-

Instrument: An X-ray diffractometer equipped with a high-temperature stage (e.g., Bruker D8 Advance with an Anton Paar HTK 1200N chamber).

-

Sample Preparation: A thin layer of Mg(NO₃)₂·6H₂O powder is placed on the sample holder of the high-temperature stage.

-

Atmosphere: The experiment can be conducted in a controlled atmosphere (e.g., nitrogen, air) or under vacuum.

-

Heating Program: The sample is heated in a stepwise or continuous manner, with XRD patterns collected at various temperature intervals. For example, a pattern can be collected every 20-50°C increase in temperature.

-

Data Collection: XRD patterns are recorded over a specific 2θ range (e.g., 10-80°) at each temperature point.

-

Data Analysis: The collected XRD patterns are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phases present at each temperature. This allows for the direct observation of the transformation from Mg(NO₃)₂·6H₂O to its intermediates and finally to MgO.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

TGA Protocol: The TGA experiment is performed as described above.

-

Gas Transfer: The evolved gases from the TGA furnace are transferred to the MS or FTIR spectrometer through a heated transfer line to prevent condensation.

-

Detection:

-

MS: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range to detect the evolved gases (e.g., m/z 18 for H₂O, m/z 46 for NO₂, m/z 32 for O₂).

-

FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream, allowing for the identification of functional groups and specific molecules (e.g., characteristic absorption bands for H₂O, NO₂).

-

-

Data Analysis: The intensity of the signals corresponding to the different gaseous species is plotted as a function of temperature and correlated with the mass loss steps observed in the TGA data.

Visualization of Decomposition Pathway and Experimental Workflow

Thermal Decomposition Pathway of Mg(NO₃)₂·6H₂O

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Magnesium nitrate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study on the thermal decomposition mechanism of Mg(NO3)2·6H2O from the perspective of resource utilization of magnesium slag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Investigation on the thermal behaviour of Mg(NO3)2·6H2O | Semantic Scholar [semanticscholar.org]

- 12. Dehydration Process and Mechanism of this compound Using Thermal Analysis Technique [mater-rep.com]

- 13. quora.com [quora.com]

An In-Depth Technical Guide to the Crystal Structure of Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), a compound of interest in various scientific and pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the intricate network of hydrogen bonding that defines its solid-state architecture. The information presented is crucial for understanding the material's physicochemical properties and its behavior in different environments.

Crystallographic Data

The crystal structure of magnesium nitrate hexahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. This centrosymmetric space group implies that the asymmetric unit contains half of the formula unit. The fundamental building block of the crystal structure is the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated by six water molecules. The nitrate anions, NO₃⁻, are situated in the crystal lattice and are not directly coordinated to the magnesium ion.

A summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.194 Å, b = 12.707 Å, c = 6.600 Å, β = 92.99° |

| Volume | 519.5 ų |

| Z (Formula units/cell) | 2 |

| Calculated Density | 1.64 g/cm³ |

Molecular Geometry and Coordination Environment

The magnesium ion (Mg²⁺) resides on an inversion center and is coordinated to six oxygen atoms from six different water molecules, forming a nearly perfect octahedral geometry. The [Mg(H₂O)₆]²⁺ cation is the primary coordination complex within the crystal structure.

The nitrate anion (NO₃⁻) exhibits a trigonal planar geometry, as expected. The nitrogen and oxygen atoms of the nitrate group are not directly bonded to the magnesium ion. Instead, they act as acceptors in a complex network of hydrogen bonds.

Hydrogen Bonding Network

The stability and overall three-dimensional arrangement of the crystal structure of this compound are significantly influenced by an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the oxygen atoms of the nitrate anions. This intricate network of interactions links the [Mg(H₂O)₆]²⁺ cations and the NO₃⁻ anions, creating a stable, three-dimensional supramolecular assembly. This type of interaction, where the cation and anion are separated by a layer of solvent molecules, is referred to as a solvent-shared ion pair.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction analysis. The following provides a generalized experimental protocol for such an analysis of a hydrated salt.

Crystal Growth

Single crystals of Mg(NO₃)₂·6H₂O suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of magnesium nitrate at room temperature.

Data Collection

A suitable single crystal is mounted on a goniometer head. The data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector, using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by least-squares methods against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of Mg(NO₃)₂·6H₂O can be summarized in the following workflow:

Caption: Workflow for the crystal structure analysis of Mg(NO₃)₂·6H₂O.

Inter-ionic and Inter-molecular Relationships

The fundamental relationship in the crystal structure is the ionic interaction between the positively charged [Mg(H₂O)₆]²⁺ cations and the negatively charged NO₃⁻ anions. This primary interaction is mediated by the secondary, yet crucial, hydrogen bonding network.

Caption: Inter-ionic and hydrogen bonding relationships in Mg(NO₃)₂·6H₂O.

References

The Solubility of Magnesium Nitrate Hexahydrate in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) in ethanol (B145695). Magnesium nitrate hexahydrate, a stable hydrated salt of magnesium nitrate, is utilized in various chemical and pharmaceutical applications where its solubility in non-aqueous solvents is a critical parameter.[1][2] This document compiles available quantitative solubility data, details common experimental protocols for its determination, and presents a visual representation of the experimental workflow.

Physicochemical Properties

This compound is a colorless, monoclinic crystalline solid.[3] It is known to be highly soluble in water and also exhibits significant solubility in ethanol.[1][2][4][5] The anhydrous form is hygroscopic and will readily absorb atmospheric moisture to form the hexahydrate.[1][2]

| Property | Value |

| Molar Mass | 256.41 g/mol [2][3] |

| Melting Point | 89 °C[2] |

| Density | 1.464 g/cm³ (at 20°C)[3] |

Quantitative Solubility Data

The solubility of this compound in ethanol demonstrates a positive correlation with temperature. As the temperature of the ethanol increases, the amount of this compound that can be dissolved also increases. The following table summarizes the available quantitative data.

| Temperature (°C) | Solubility (g / 100 g of ethanol) |

| 0 | 1.5[3] |

| 20 | 3.1[3] |

| 40 | 10.9[3] |

| 60 | 24.2[3] |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an organic solvent such as ethanol is typically achieved through an isothermal equilibrium method, often referred to as the shake-flask method. This can be followed by gravimetric or spectroscopic analysis to quantify the solute concentration.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely accepted and reliable method for determining the thermodynamic solubility of a compound in a solvent.

1. Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume or mass of ethanol in a sealed, airtight container (e.g., a screw-cap flask or vial). The presence of undissolved solid is crucial to ensure saturation.

-

The container is placed in a constant-temperature bath or incubator and agitated using a mechanical shaker or magnetic stirrer.

-

The mixture is agitated for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. This can be verified by measuring the concentration of the supernatant at different time points until a constant value is achieved.

2. Phase Separation:

-

Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

Analytical Quantification

a) Gravimetric Analysis:

This method is straightforward and relies on the precise measurement of mass.

-

A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.

-

The ethanol is carefully evaporated from the solution at a controlled temperature (e.g., in a drying oven below the decomposition temperature of the salt).

-

Once all the ethanol has evaporated, the evaporating dish containing the dry this compound residue is cooled in a desiccator and then weighed.

-

The mass of the dissolved salt is determined by subtracting the initial mass of the empty dish from the final mass of the dish with the residue.

-

The solubility is then calculated and expressed as grams of solute per 100 grams of solvent.

b) Spectroscopic Analysis (Alternative Method):

For compounds with a suitable chromophore, UV-Vis spectroscopy can be employed. However, as simple inorganic salts like magnesium nitrate do not absorb in the UV-Vis range, this method would require the formation of a colored complex or the use of indirect methods, making it less common for this specific application.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound solubility in ethanol using the isothermal equilibrium and gravimetric analysis method.

Caption: Workflow for Solubility Determination.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products – Oriental Journal of Chemistry [orientjchem.org]

physical and chemical properties of magnesium nitrate hexahydrate ACS grade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Magnesium Nitrate (B79036) Hexahydrate, ACS Grade. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, analytical procedures, and applications.

Core Physical and Chemical Properties

Magnesium nitrate hexahydrate is a hygroscopic salt, meaning it readily absorbs moisture from the air. It exists as a white, odorless crystalline solid.[1] It is highly soluble in water and also soluble in ethanol.[1][2]

Table 1: Quantitative Physical and Chemical Data of this compound ACS Grade

| Property | Value | References |

| Chemical Formula | Mg(NO₃)₂·6H₂O | [1] |

| Molecular Weight | 256.41 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 89 °C (decomposes) | [3] |

| Boiling Point | 330 °C (decomposes) | [4] |

| Density | 1.464 g/cm³ | [2] |

| Solubility in Water | 420 g/L at 20 °C | [5] |

| pH (5% solution at 25 °C) | 5.0 - 8.2 | [6] |

ACS Grade Specifications and Impurity Profile

The American Chemical Society (ACS) sets standards for reagents to ensure the quality and purity required for high-level analytical work. The ACS grade of this compound adheres to strict limits for various impurities.

Table 2: ACS Grade Specifications for this compound

| Parameter | Specification | References |

| Assay | 98.0 - 102.0% | [6] |

| Insoluble Matter | ≤ 0.005% | [6] |

| Chloride (Cl) | ≤ 0.001% | [6] |

| Phosphate (PO₄) | ≤ 5 ppm | [6] |

| Sulfate (SO₄) | ≤ 0.005% | [6] |

| Ammonium (NH₄) | ≤ 0.003% | [6] |

| Barium (Ba) | ≤ 0.005% | [6] |

| Calcium (Ca) | ≤ 0.01% | [6] |

| Heavy Metals (as Pb) | ≤ 5 ppm | [6] |

| Iron (Fe) | ≤ 5 ppm | [6] |

| Manganese (Mn) | ≤ 5 ppm | [6] |

| Potassium (K) | ≤ 0.005% | [6] |

| Sodium (Na) | ≤ 0.005% | [6] |

| Strontium (Sr) | ≤ 0.005% | [6] |

Experimental Protocols

Assay by Complexometric Titration

This method determines the purity of this compound by titrating the magnesium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 g of this compound and dissolve it in 50 mL of deionized water in a 250 mL beaker.[7]

-

Buffering: Add 5 mL of a pH 10 ammoniacal buffer solution. This ensures that the reaction between magnesium and EDTA goes to completion.[7]

-

Indicator Addition: Add approximately 50 mg of Eriochrome Black T indicator mixture. The solution will turn a wine-red color.[7][8]

-

Titration: Titrate the solution with a standardized 0.1 M EDTA solution. The endpoint is reached when the color changes from wine-red to a clear blue.[7][8]

-

Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02564 g of Mg(NO₃)₂·6H₂O.[7]

Preparation of a Standard Magnesium Solution (1000 mg/L)

This compound is an excellent primary standard for preparing solutions with a known concentration of magnesium ions for analytical quality assurance.

Methodology:

-

Weighing: Accurately weigh 1.055 g of this compound for analysis.

-

Dissolving: Transfer the weighed solid into a 100-mL calibrated volumetric flask.

-

Dilution: Add a portion of deionized water to dissolve the solid completely.

-

Final Volume: Make up the solution to the 100-mL mark with deionized water.

-

Stability: The resulting 1000 mg/L magnesium stock solution is stable for one week. Diluted solutions should be prepared fresh daily.

Applications in Research and Development

This compound serves as a crucial reagent in various scientific applications, ranging from the synthesis of advanced materials to its use in biological systems.

Synthesis of Magnesium Oxide Nanoparticles

This compound is a common precursor for the synthesis of magnesium oxide (MgO) nanoparticles, which have applications in catalysis, as additives in bactericides, and in the production of refractory materials.[8] A widely used method is co-precipitation.

Experimental Workflow for MgO Nanoparticle Synthesis

Caption: Workflow for the synthesis of MgO nanoparticles via co-precipitation.

Role in Biological Systems and Drug Development

Magnesium is a vital element in numerous biological processes. It acts as a cofactor for over 300 enzymes and is essential for the stability of DNA and RNA.[9] In the context of drug development, magnesium nitrate has been explored for its potential in antiviral drug compounding and in the stabilization of viral vectors used in gene therapy.[10][11] The magnesium ion (Mg²⁺) plays a critical role in maintaining the genomic stability by being an essential cofactor in DNA repair mechanisms.

Logical Relationship of Magnesium in DNA Repair

Caption: The role of magnesium ions in key DNA repair pathways.

Safety and Handling

This compound is an oxidizing agent and can intensify fire; therefore, it should be kept away from combustible materials.[5] It is also a mild skin and eye irritant.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. Store in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of the key properties and applications of ACS grade this compound. For more specific applications and detailed safety information, users should always refer to the relevant Safety Data Sheet (SDS) and peer-reviewed literature.

References

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Preparation and application of layered double hydroxide nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijesi.org [ijesi.org]

- 4. EP0075354A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. himedialabs.com [himedialabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. The preparation of MgO nanopowders synthesized via an improved polyacrylamide gel method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to the Hydrates of Magnesium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of magnesium nitrate (B79036). Magnesium nitrate, an inorganic salt with the formula Mg(NO₃)₂, exists in several hydration states, each with distinct physicochemical properties. Understanding these differences is crucial for applications in chemical synthesis, materials science, and pharmaceutical development, where magnesium nitrate can be used as a dehydrating agent, a source of magnesium and nitrate ions, or a component in fertilizer formulations.[1] This document details the properties of the anhydrous, dihydrate, hexahydrate, and other reported hydrates of magnesium nitrate, outlines the experimental protocols for their characterization, and illustrates the relationships between these forms.

Physicochemical Properties of Magnesium Nitrate Hydrates

The most common hydrates of magnesium nitrate are the hexahydrate and the dihydrate, with the anhydrous form also being significant. Other, less stable hydrates, such as the nonahydrate and a metastable tetrahydrate, have also been reported in the literature. The anhydrous form is highly hygroscopic and will readily absorb atmospheric moisture to form the hexahydrate.[1] All forms are white, crystalline solids.[1]

The following tables summarize the key quantitative data for the primary hydrates of magnesium nitrate.

Table 1: General and Physical Properties

| Property | Anhydrous (Mg(NO₃)₂) | Dihydrate (Mg(NO₃)₂·2H₂O) | Hexahydrate (Mg(NO₃)₂·6H₂O) |

| Molar Mass ( g/mol ) | 148.32[1] | 184.35[1] | 256.41[1] |

| Appearance | White crystalline solid[1] | White crystalline solid | White crystalline solid[1] |

| Density (g/cm³) | 2.3[1] | 2.0256[1] | 1.464[1] |

| Melting Point (°C) | N/A (decomposes) | 129[1] | 88.9[1] |

| Boiling Point (°C) | 330 (decomposes)[1] | N/A | 330 (decomposes)[1] |

| Solubility in Water ( g/100 mL) | Highly soluble | Highly soluble | 71 at 25 °C[1] |

Table 2: Crystallographic Data

| Property | Anhydrous (Mg(NO₃)₂) | Hexahydrate (Mg(NO₃)₂·6H₂O) |

| Crystal System | Cubic[1][2] | Monoclinic[3] |

| Space Group | Pa-3[2] | P2₁/c[3] |

| Lattice Parameters | a = 7.54 Å[2] | a = 12.695 Å, b = 6.240 Å, c = 6.602 Å, β = 86.154°[3] |

Table 3: Solubility in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 63.9 |

| 10 | 70.07 |

| 20 | 81.8 |

| 30 | 93.7 |

| 30 | 73.6[4] |

Relationships and Transformations of Magnesium Nitrate Hydrates

The different hydrates of magnesium nitrate are interconvertible, primarily through hydration and dehydration processes. The most common transformation is the thermal decomposition of the hexahydrate.

Dehydration Pathway

Upon heating, magnesium nitrate hexahydrate undergoes a stepwise dehydration process. It first loses water molecules to form the dihydrate, which upon further heating, can form the anhydrous salt.[5] Eventually, at higher temperatures, the anhydrous salt decomposes to magnesium oxide, nitrogen oxides, and oxygen.[1][5]

Known Hydrates of Magnesium Nitrate

The following diagram illustrates the known hydration states of magnesium nitrate.

Experimental Protocols for Characterization

The characterization of magnesium nitrate hydrates relies on a suite of analytical techniques to determine their structure, composition, and thermal properties.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the dehydration and decomposition processes.

-

Objective: To determine the water content and thermal stability of the hydrates.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Methodology:

-

An empty sample crucible (e.g., alumina (B75360) or platinum) is run as a baseline.

-

A small, accurately weighed sample (typically 5-10 mg) of the magnesium nitrate hydrate (B1144303) is placed in the crucible.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).

-

The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

-

Data Analysis: The TGA curve reveals the stepwise loss of water molecules, allowing for the determination of the hydration state. The DSC curve shows endothermic or exothermic events associated with dehydration, melting, and decomposition.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of the different hydrates and to determine their crystal structures.

-

Objective: To identify the specific hydrate form and determine its crystal structure.

-

Instrumentation: A powder X-ray diffractometer.

-

Methodology:

-

A finely ground powder of the magnesium nitrate hydrate is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5418 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The scan is typically performed over a range of 2θ values (e.g., 10-70°).

-

-

Data Analysis: The resulting diffraction pattern, with its unique set of peaks, serves as a fingerprint for the specific hydrate. The peak positions can be used to determine the lattice parameters, and the full pattern can be refined to solve the crystal structure.

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of the nitrate ions and the water molecules, providing information on the local chemical environment and bonding.

-

Objective: To characterize the coordination environment of the nitrate ions and the nature of the water of hydration.

-

Instrumentation:

-

Raman: A Raman spectrometer, often with a laser excitation wavelength of 532 nm or 785 nm.

-

IR: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

-

Methodology:

-

Raman: The sample is illuminated with a monochromatic laser, and the scattered light is collected and analyzed.

-

FTIR-ATR: The sample is placed in direct contact with an ATR crystal (e.g., diamond or ZnSe), and the IR beam is passed through the crystal.

-

-

Data Analysis: The positions and shapes of the vibrational bands in the spectra provide information about the symmetry of the nitrate ion (which can indicate whether it is coordinated to the magnesium ion) and the hydrogen bonding environment of the water molecules.

This guide provides a foundational understanding of the different hydrates of magnesium nitrate. For more specific applications, further investigation into the properties and behavior of these compounds under relevant conditions is recommended.

References

- 1. Magnesium nitrate - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. mp-734042: MgH12(NO6)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 4. brainly.com [brainly.com]

- 5. ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hygroscopic Nature of Magnesium Nitrate Hexahydrate and Its Implications for Researchers and Drug Development Professionals

Abstract

Magnesium nitrate (B79036) hexahydrate, Mg(NO₃)₂·6H₂O, is a crystalline salt characterized by its pronounced hygroscopicity, a property that dictates its behavior and applications across various scientific and industrial domains. This technical guide provides a comprehensive examination of the hygroscopic nature of magnesium nitrate hexahydrate, detailing its physicochemical properties, moisture sorption characteristics, and the significant implications of this behavior. For researchers, scientists, and professionals in drug development, a thorough understanding of these properties is crucial for applications ranging from its use as a desiccant and a phase change material to its potential impact on the stability and efficacy of pharmaceutical formulations. This document synthesizes quantitative data, outlines detailed experimental protocols for hygroscopicity assessment, and presents visual representations of key processes and pathways to facilitate a deeper understanding of this versatile compound.

Introduction

This compound is an inorganic salt that readily absorbs moisture from the atmosphere, a phenomenon known as hygroscopicity.[1][2] This intrinsic property is central to its utility in diverse applications, including the concentration of nitric acid and as a component in fertilizers.[2] In the context of research and pharmaceutical development, its ability to interact with water vapor can be both an advantage and a challenge. For instance, its desiccant properties are beneficial in controlling moisture levels, yet this same characteristic can compromise the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and excipients.[3][4] This guide aims to provide a detailed technical overview of the hygroscopic nature of this compound, offering valuable insights for its handling, application, and potential integration into advanced material and drug delivery systems.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its hygroscopic behavior. These properties are summarized in Table 1.

| Property | Value | References |

| Chemical Formula | Mg(NO₃)₂·6H₂O | [2] |

| Molar Mass | 256.41 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 88.9 °C | [2] |

| Boiling Point | 330 °C (decomposes) | [2] |

| Density | 1.464 g/cm³ | [2] |

| Solubility in Water | 71 g/100 mL (at 25 °C) | [2] |

| Solubility in Ethanol | Soluble | [2] |

Hygroscopicity Profile

The hygroscopicity of a solid is characterized by its tendency to absorb moisture from the air. This behavior is quantified by the deliquescence point and the moisture sorption isotherm.

Deliquescence

Deliquescence is the process by which a solid absorbs enough moisture from the atmosphere to dissolve and form a liquid solution.[5] The critical relative humidity at which this occurs is known as the deliquescence point (RH₀). For this compound, the deliquescence point is temperature-dependent, as detailed in Table 2.

| Temperature (°C) | Deliquescence Point (% RH) | References |

| 20 | 54.9 | [6] |

| 25 | 52.8 | [7] |

| 30 | 51.5 | [7] |

| 40 | 48.9 | [7] |

| 50 | 46.1 | [7] |

Moisture Sorption Isotherm

Implications of Hygroscopicity

The strong affinity of this compound for water has several important implications in various fields.

Desiccant

Due to its low deliquescence point, this compound is an effective desiccant, capable of maintaining a low relative humidity in a closed environment.[2] This property is utilized in industrial processes and for protecting moisture-sensitive materials. The mechanism involves the adsorption of water molecules onto the surface of the salt, followed by absorption into the bulk material, eventually leading to the formation of a saturated solution if the ambient humidity exceeds its deliquescence point.

Phase Change Material (PCM)

Salt hydrates, including this compound, are utilized as phase change materials for thermal energy storage.[9][10] They absorb and release large amounts of latent heat during their phase transitions (solid-liquid and liquid-solid).[9] The hygroscopic nature of these salts is a critical factor in their performance and stability, as water content directly influences the melting point and latent heat capacity.

Pharmaceutical Applications and Drug Development

In the pharmaceutical industry, the hygroscopicity of excipients and APIs is a critical parameter that can significantly impact drug product quality, stability, and performance.[3][11]

-

Stability of APIs: The presence of a hygroscopic substance like this compound can lead to the degradation of moisture-sensitive APIs through hydrolysis.[12]

-

Formulation Challenges: Highly hygroscopic materials can cause manufacturing problems such as powder agglomeration, poor flowability, and sticking to equipment.[13]

-

Excipient Compatibility: Magnesium nitrate can interact with other excipients in a formulation. For example, the presence of moisture can facilitate chemical reactions between the nitrate salt and reactive functional groups in other ingredients. While specific studies on magnesium nitrate's compatibility with common excipients like lactose, starch, and cellulose (B213188) are limited, it is known that the Maillard reaction can occur between reducing sugars (like lactose) and compounds with primary or secondary amine groups in the presence of moisture, leading to discoloration and degradation.[14] The acidic nature of a magnesium nitrate solution could also potentially catalyze the hydrolysis of acid-labile drugs or excipients.

-

Controlled Release and Drug Delivery: The hygroscopic properties of magnesium nitrate are being explored in advanced drug delivery systems. Its ability to modulate the local environment's water content could potentially be harnessed for controlled-release formulations.[4] Furthermore, magnesium ions themselves play crucial roles in various biological signaling pathways and can influence cellular processes, which is an active area of research for targeted drug delivery.[15][16][17]

Experimental Protocols for Hygroscopicity Assessment

Accurate characterization of the hygroscopic properties of materials like this compound is essential. The following are detailed protocols for two common methods.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature.[18][19]

Objective: To determine the moisture sorption and desorption isotherm of a solid material.

Apparatus: Dynamic Vapor Sorption analyzer with a microbalance.

Procedure:

-

Sample Preparation: Place a small amount of the sample (typically 5-20 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold, for example, 0.002% per minute).

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from the maximum RH (e.g., 90%) back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as the percentage of water uptake versus relative humidity to generate the sorption and desorption isotherms.

Gravimetric Method for Deliquescence Point Determination

This method involves exposing a sample to a series of controlled humidity environments and observing the mass change to identify the deliquescence point.

Objective: To determine the deliquescence point (RH₀) of a solid at a specific temperature.

Apparatus: A series of desiccators or environmental chambers, saturated salt solutions to maintain specific relative humidities, and an analytical balance.

Procedure:

-

Prepare Controlled Humidity Environments: Prepare a series of sealed desiccators, each containing a saturated solution of a different salt to create a range of known, constant relative humidities at a constant temperature.

-

Sample Preparation: Weigh a small amount of the finely powdered sample (e.g., 100 mg) into a pre-weighed container.

-

Exposure: Place one sample in each of the desiccators.

-

Mass Measurement: After a set period (e.g., 24 hours), remove the samples and quickly reweigh them.

-

Data Analysis: Plot the percentage change in mass against the relative humidity of the desiccators. The deliquescence point is identified as the relative humidity at which a sharp increase in mass is observed, indicating significant water uptake and dissolution.

Conclusion

The hygroscopic nature of this compound is a defining characteristic that governs its behavior and applications. For researchers and professionals in drug development, a comprehensive understanding of its moisture sorption properties, deliquescence point, and potential interactions with other formulation components is paramount. Its utility as a desiccant and a phase change material is a direct consequence of its hygroscopicity. In the pharmaceutical context, while its hygroscopicity presents challenges for the stability of moisture-sensitive drugs, it also opens up opportunities for its application in novel drug delivery systems. The experimental protocols detailed in this guide provide a framework for the accurate characterization of these properties, enabling informed decisions in material selection, formulation development, and process optimization. Further research into the specific interactions of this compound with a broader range of pharmaceutical excipients will be invaluable in fully harnessing its potential while mitigating its risks.

References

- 1. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]

- 2. Magnesium nitrate - Wikipedia [en.wikipedia.org]

- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 4. Carbon-Enhanced Hydrated Salt Phase Change Materials for Thermal Management Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. Magnesium nitrate - CAMEO [cameo.mfa.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. nso-journal.org [nso-journal.org]

- 11. labinsights.nl [labinsights.nl]

- 12. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mt.com [mt.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Magnesium Oxide (MgO) Nanoparticles using Magnesium Nitrate Hexahydrate as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Magnesium oxide (MgO) nanoparticles have garnered significant attention in various scientific and biomedical fields due to their unique properties, including high thermal stability, large surface area, and biocompatibility.[1][2] These characteristics make them suitable for a wide range of applications, such as catalysis, antibacterial agents, drug delivery systems, and in tissue engineering.[3][4] Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) is a commonly utilized precursor for the synthesis of MgO nanoparticles due to its high purity, good solubility in water, and cost-effectiveness. This document provides detailed protocols for the synthesis of MgO nanoparticles using magnesium nitrate hexahydrate via co-precipitation, sol-gel, and thermal decomposition methods.

Key Synthesis Parameters and Resulting Nanoparticle Characteristics

The properties of the synthesized MgO nanoparticles are highly dependent on the synthesis method and experimental parameters. The following tables summarize key quantitative data from various studies.

Table 1: Co-precipitation Synthesis Parameters and Results

| Precursor Concentration | Precipitating Agent | Molar Ratio (Precursor:Agent) | Calcination Temperature (°C) | Calcination Time (h) | Average Crystallite Size (nm) |

| 0.5 M Mg(NO₃)₂·6H₂O | 1.0 M NaOH | - | 500 | 4 | ~25 |

| 0.6 M Mg(NO₃)₂·6H₂O | 2 M NaOH | 1:3 | 500 | 4 | ~14 |

| - | NaOH | - | 300 | - | ~25 |

| - | NaOH with starch | - | - | - | ~18 (crystallite), ~70 (particle) |

Table 2: Sol-Gel Synthesis Parameters and Results

| Precursor | Complexing/Gelling Agent | Molar Ratio (Precursor:Agent) | Calcination Temperature (°C) | Calcination Time (h) | Average Particle Size (nm) |

| Mg(NO₃)₂·6H₂O | NaOH | - | 300 - 500 | - | 50-70 |

| Mg(NO₃)₂·6H₂O | Oxalic Acid | - | 600 | 1 | ~12 |

| Mg(NO₃)₂·6H₂O | Citric Acid | 1:4 | 600 | 3 | - |

| 0.1 M Mg(NO₃)₂·6H₂O | 0.1 M NaOH | - | 600 | 3 | 11.27 - 14.44 |

Table 3: Thermal Decomposition Parameters and Resulting Nanoparticle Characteristics

| Precursor | Heating Rate (°C/min) | Final Temperature (°C) | Atmosphere | Resulting Material |

| Mg(NO₃)₂·6H₂O | 5 - 20 | 500 - 800 | Air | MgO |

| Mg(NO₃)₂·6H₂O | - | 700 - 900 | Air | Hollow spherical and irregular MgO particles |

Experimental Protocols

Co-Precipitation Method

This method involves the precipitation of magnesium hydroxide (B78521) (Mg(OH)₂) from a magnesium salt solution, followed by calcination to form MgO.[5] It is a simple, cost-effective, and scalable approach.[5]

Materials:

-

This compound (Mg(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (B145695) (for washing)

Equipment:

-

Magnetic stirrer

-

Beakers

-

Burette or dropping funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

-

Muffle furnace

Protocol:

-

Preparation of Solutions:

-

Precipitation:

-

Place the magnesium nitrate solution in a beaker on a magnetic stirrer and stir vigorously.

-

Slowly add the sodium hydroxide solution dropwise to the magnesium nitrate solution. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.[6]

-

-

Aging and Filtration:

-

Washing:

-

Wash the precipitate first with deionized water and then with ethanol multiple times to remove any unreacted salts and impurities.[6]

-

-

Drying:

-

Dry the washed precipitate in an oven at 100°C for 2 hours to obtain magnesium hydroxide powder.[6]

-

-

Calcination:

-

Place the dried Mg(OH)₂ powder in a crucible and calcine it in a muffle furnace at 500°C for 4 hours to yield MgO nanoparticles.[6]

-

Co-precipitation synthesis workflow for MgO nanoparticles.

Sol-Gel Method

The sol-gel method is a versatile technique that allows for good control over the particle size and morphology of the resulting nanoparticles.[1]

Materials:

-

This compound (Mg(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH) or another gelling agent like oxalic acid[7]

-

Ethanol or deionized water as a solvent

Equipment:

-

Magnetic stirrer

-

Beakers

-

Drying oven

-

Muffle furnace

Protocol:

-

Sol Preparation:

-

Dissolve this compound in ethanol or deionized water to form a sol. For example, dissolve 1g of Mg(NO₃)₂ in 20 ml of ethanol.[7]

-

-

Gel Formation:

-

Drying:

-

Dry the gel in an oven at a temperature around 120°C to remove the solvent, resulting in a dry gel or xerogel.[8]

-

-

Calcination:

-

Calcination of the dried gel at a specific temperature (e.g., 600°C for 3 hours) leads to the formation of MgO nanoparticles.[1]

-

Sol-gel synthesis workflow for MgO nanoparticles.

Thermal Decomposition Method

This method directly converts this compound into magnesium oxide through controlled heating. The thermal decomposition of Mg(NO₃)₂·6H₂O is a multi-stage process.[9][10]

Materials:

-

This compound (Mg(NO₃)₂·6H₂O)

Equipment:

-

Crucible

-

Muffle furnace with temperature control

Protocol:

-

Precursor Placement:

-

Place a known amount of this compound powder into a ceramic crucible.

-

-

Decomposition:

-

Place the crucible in a muffle furnace.

-

Heat the sample according to a controlled temperature program. The decomposition involves dehydration at lower temperatures followed by the decomposition of anhydrous magnesium nitrate into MgO and nitrogen oxides at higher temperatures.[10][11] A final temperature between 500°C and 800°C is typically used.[9]

-

-

Cooling and Collection:

-

After holding at the final temperature for a specified duration to ensure complete conversion, the furnace is cooled down.

-

The resulting MgO nanoparticle powder is then collected from the crucible.

-

Thermal decomposition workflow for MgO nanoparticle synthesis.

Characterization of MgO Nanoparticles

To confirm the successful synthesis and determine the physicochemical properties of the MgO nanoparticles, several characterization techniques are recommended:

-

X-ray Diffraction (XRD): To identify the crystalline phase and estimate the average crystallite size using the Scherrer equation.[1][12]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[1][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Mg-O bonds and the removal of precursor residuals.[12]

-

UV-Visible Spectroscopy: To study the optical properties and estimate the bandgap energy of the synthesized MgO nanoparticles.[13]

Applications in Drug Development

MgO nanoparticles synthesized from this compound have shown significant promise in the biomedical field. Their applications include:

-

Antimicrobial Agents: They exhibit antibacterial and antifungal properties against a range of pathogens.[3][4]

-

Anticancer Agents: Studies have shown their potential in cancer therapy.[3][4]

-

Drug Delivery: Their high surface area and biocompatibility make them suitable as carriers for drug delivery systems.[3][4]

-

Bioimaging: They have potential applications in bioimaging.[3]

-

Tissue Engineering: MgO nanoparticles are being explored for their use in bone regeneration and other tissue engineering applications.[3][4]

The choice of synthesis method will depend on the desired properties of the MgO nanoparticles for a specific application. For instance, the sol-gel method offers better control over particle size, which can be crucial for drug delivery applications. The co-precipitation method, being simple and scalable, might be preferred for applications requiring larger quantities of nanoparticles, such as in the development of antimicrobial surfaces.

References

- 1. ijarset.com [ijarset.com]

- 2. ijesi.org [ijesi.org]

- 3. Magnesium Oxide (MgO) Nanoparticles: Synthetic Strategies and Biomedical Applications [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. SYNTHESIS AND CHARACTERIZATION OF NANOSCALE MAGNESIUM OXIDEBY USING CO-PRECIPITATION METHOD ООО "Перспектива" - Эдиторум - Editorum [auspublishers.com.au]

- 7. mkjc.in [mkjc.in]

- 8. meixi-mgo.com [meixi-mgo.com]

- 9. Collection - Understanding the Thermal Decomposition of Mg(NO3)2·6H2O and Its Role in Sustainable MgO and NOx Recovery - Industrial & Engineering Chemistry Research - Figshare [figshare.com]

- 10. Study on the thermal decomposition mechanism of Mg(NO3)2·6H2O from the perspective of resource utilization of magnesium slag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. escholar.umt.edu.pk [escholar.umt.edu.pk]

Application Notes and Protocols: Magnesium Nitrate Hexahydrate in Hydroponic Nutrient Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of magnesium nitrate (B79036) hexahydrate as a key component in hydroponic nutrient solutions for research and development applications.

Introduction to Magnesium Nitrate Hexahydrate in Hydroponics

This compound (Mg(NO₃)₂·6H₂O) is a highly soluble crystalline salt that serves as an excellent source of two essential macronutrients for plants: magnesium (Mg) and nitrogen (N) in the form of nitrate (NO₃⁻)[1][2]. Its high solubility and purity make it particularly suitable for hydroponic systems, where nutrient availability and precision are critical[1][3][4][5][6]. In hydroponics, all essential plant nutrients are provided in a liquid solution, making the choice of fertilizer salts crucial for optimal plant growth, development, and the expression of desired traits[7][8].

Magnesium is a central component of the chlorophyll (B73375) molecule and is therefore indispensable for photosynthesis[7][9][10][11]. It also plays a vital role as an activator for numerous enzymes involved in plant metabolism[3][4]. Nitrate is a readily available form of nitrogen, a fundamental building block of amino acids, proteins, and nucleic acids, essential for vegetative growth[1][12]. The nitrate form of nitrogen can also enhance the uptake of other essential cations like potassium, calcium, and magnesium[13].

Data Presentation: Properties and Concentrations

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | Mg(NO₃)₂·6H₂O | [1][4][5] |

| Molecular Weight | 256.41 g/mol | [4][14] |

| Appearance | White crystalline solid | [1][14] |

| Nitrogen (N) Content | ~10.5-11% | [3][4][5] |

| Magnesium (Mg) Content | ~9.4-9.5% | [5][15] |

| Magnesium Oxide (MgO) Content | ~15.5-15.8% | [3][6] |

| Solubility in Water | Highly soluble | [1][2][3] |

| pH (0.1% solution) | ~5.6 (slightly acidic) | [4] |

Table 2: General Recommended Nutrient Concentrations for Hydroponic Solutions

The optimal concentration of magnesium and nitrate can vary significantly depending on the plant species, growth stage, and environmental conditions. The following table provides a general guideline for macronutrient concentrations in hydroponic solutions.

| Nutrient | Concentration Range (ppm) | References |

| Nitrogen (N) | 100 - 200 | [16] |

| Phosphorus (P) | 30 - 50 | [16] |

| Potassium (K) | 150 - 300 | [16] |

| Magnesium (Mg) | 24 - 50 | [16] |

| Calcium (Ca) | 80 - 140 | [16] |

| Sulfur (S) | 30 - 70 |

Note: These are general ranges. It is crucial to consult literature specific to the plant species of interest for optimized formulations.

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 100x concentrated stock solution of this compound.

Materials:

-

This compound (reagent grade)

-

Distilled or deionized water

-

Calibrated digital scale

-

Volumetric flask (e.g., 1 L)

-

Magnetic stirrer and stir bar

-

Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculation: Determine the amount of this compound needed. To create a stock solution that provides a specific concentration of magnesium (e.g., 48 ppm) in the final nutrient solution when diluted 100-fold, you would need a stock concentration of 4800 ppm (4.8 g/L) of Mg. Since this compound is approximately 9.5% Mg by weight, you would need to dissolve 4.8 g / 0.095 = 50.53 g of this compound per liter of stock solution.

-

Weighing: Accurately weigh the calculated amount of this compound using a calibrated digital scale.

-

Dissolving: Fill the volumetric flask with approximately 800 mL of distilled or deionized water. Add the magnetic stir bar and place the flask on the magnetic stirrer. Slowly add the weighed this compound to the water while stirring.

-

Final Volume: Continue stirring until the salt is completely dissolved. Once dissolved, remove the stir bar and bring the solution to the final volume of 1 L with distilled or deionized water.

-

Storage: Label the flask clearly with the name of the chemical, concentration, and date of preparation. Store the stock solution in a cool, dark place.

Protocol for a Dose-Response Experiment in a Hydroponic System

This protocol outlines an experiment to determine the optimal concentration of this compound for a specific plant species.

Experimental Design:

-

Independent Variable: Concentration of this compound in the nutrient solution.

-

Dependent Variables: Plant growth parameters (e.g., plant height, leaf area, fresh and dry biomass, chlorophyll content) and nutrient uptake (tissue analysis for Mg and N).

-

Controlled Variables: Plant species and cultivar, light intensity and photoperiod, temperature, humidity, pH of the nutrient solution, and concentrations of all other essential nutrients.

Procedure:

-

Germination: Germinate seeds in an inert medium such as rockwool or perlite.

-

Transplanting: Once seedlings have developed a sufficient root system, transplant them into the hydroponic units (e.g., deep water culture, nutrient film technique).

-

Nutrient Solutions: Prepare a series of nutrient solutions with varying concentrations of this compound (e.g., 0%, 50%, 100%, 150%, and 200% of the recommended magnesium concentration from a standard recipe). Ensure that the concentrations of all other essential nutrients are kept constant across all treatments. Use a source of magnesium like magnesium sulfate (B86663) in the control (0%) and lower concentration treatments to isolate the effect of the nitrate component if desired.

-

System Maintenance: Monitor and adjust the pH of the nutrient solutions daily to a target range (typically 5.5-6.5). Monitor the electrical conductivity (EC) to track nutrient depletion and replenish the solutions as needed.

-

Data Collection:

-

Growth Parameters: Measure plant height, number of leaves, and leaf area at regular intervals (e.g., weekly).

-

Chlorophyll Content: Use a SPAD meter for non-destructive chlorophyll estimation.

-

Biomass: At the end of the experiment, harvest the plants and separate them into shoots and roots. Record the fresh weight of each. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

-

Nutrient Analysis: Send dried tissue samples to a laboratory for analysis of magnesium and total nitrogen content.

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different magnesium nitrate concentrations on the measured parameters.

Visualizations

Caption: Role of this compound in Plant Nutrition.

Caption: Experimental Workflow for Dose-Response Study.

Caption: Nutrient Interactions in Hydroponic Solutions.

References

- 1. What Is Magnesium Nitrate and How It Enhances Crop Nutrition and Industrial Applications [jindunchemical.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound – Złotniki [zlotniki.com.pl]

- 4. customhydronutrients.com [customhydronutrients.com]

- 5. This compound, 99.0+%, 13446-18-9 [chemkits.eu]